2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a benzylthio group, a furan ring, and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the benzylthio intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylthiol.
Coupling with acetamide: Benzylthiol is then reacted with chloroacetamide under basic conditions to form 2-(benzylthio)acetamide.
Formation of the pyridine-furan intermediate: The pyridine-furan moiety can be synthesized through a Suzuki coupling reaction between a furan-3-boronic acid and a 5-bromo-3-pyridinecarboxaldehyde.
Final coupling: The final step involves the coupling of the pyridine-furan intermediate with 2-(benzylthio)acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts or reagents.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its multiple functional groups.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)acetamide: Lacks the pyridine-furan moiety, making it less versatile in terms of chemical reactivity.
N-(5-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Lacks the benzylthio group, which may reduce its potential biological activity.
Uniqueness
2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the combination of the benzylthio group, furan ring, and pyridine ring
Properties
IUPAC Name |
2-benzylsulfanyl-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-19(14-24-13-15-4-2-1-3-5-15)21-10-16-8-18(11-20-9-16)17-6-7-23-12-17/h1-9,11-12H,10,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJLIOPOTKHGOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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